Cas no 1111610-87-7 (3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide)
![3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide structure](https://ja.kuujia.com/scimg/cas/1111610-87-7x500.png)
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26606193
- 3,6-DICHLORO-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]PYRIDINE-2-CARBOXAMIDE
- AKOS008019609
- 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide
- 1111610-87-7
- Z54740562
- 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide
-
- インチ: 1S/C19H21Cl2N3O2/c1-26-14-6-4-13(5-7-14)16(24-10-2-3-11-24)12-22-19(25)18-15(20)8-9-17(21)23-18/h4-9,16H,2-3,10-12H2,1H3,(H,22,25)
- InChIKey: QFBICTCOXFOAPP-UHFFFAOYSA-N
- SMILES: C1(C(NCC(C2=CC=C(OC)C=C2)N2CCCC2)=O)=NC(Cl)=CC=C1Cl
計算された属性
- 精确分子量: 393.1010823g/mol
- 同位素质量: 393.1010823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 454
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- XLogP3: 4.1
じっけんとくせい
- 密度みつど: 1.309±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 535.5±50.0 °C(Predicted)
- 酸度系数(pKa): 11.96±0.46(Predicted)
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606193-0.05g |
3,6-dichloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide |
1111610-87-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamideに関する追加情報
Recent Advances in the Study of 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide (CAS: 1111610-87-7)
The compound 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide (CAS: 1111610-87-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications, particularly in the context of neurological disorders and cancer. The presence of a pyridinecarboxamide core, coupled with a methoxyphenyl and pyrrolidinyl substituent, suggests a versatile pharmacophore capable of interacting with multiple biological targets.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide exhibits potent inhibitory effects on specific kinase pathways implicated in tumor growth and metastasis. The study employed a combination of in vitro assays and molecular docking simulations to identify the compound's binding affinity for key oncogenic kinases. These findings highlight its potential as a lead compound for the development of novel anticancer agents.
In addition to its anticancer properties, this compound has also been investigated for its neuroprotective effects. A 2024 study in Neuropharmacology reported that 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide modulates neurotransmitter release and synaptic plasticity in rodent models of neurodegenerative diseases. The researchers utilized electrophysiological recordings and behavioral assays to demonstrate the compound's ability to enhance cognitive function and reduce neuroinflammation. These results suggest a promising avenue for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis and optimization of 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide have also been a focal point of recent research. A 2023 publication in Organic & Biomolecular Chemistry detailed a novel synthetic route that improves yield and purity while reducing the number of steps required for production. This advancement is critical for scaling up production and facilitating further preclinical and clinical studies. The study also explored structure-activity relationships (SAR) to identify key modifications that enhance the compound's bioavailability and metabolic stability.
Despite these promising developments, challenges remain in the clinical translation of 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide. Issues such as off-target effects, pharmacokinetic properties, and formulation stability need to be addressed in future research. Ongoing studies are employing advanced techniques like CRISPR-Cas9 gene editing and high-throughput screening to further elucidate the compound's mechanism of action and identify potential synergies with existing therapies.
In conclusion, 3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide (CAS: 1111610-87-7) represents a multifaceted molecule with significant therapeutic potential. Its dual role in oncology and neurology, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a valuable candidate for drug development. Future research should focus on addressing the remaining challenges to unlock its full clinical potential.
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